molecular formula C16H13N3O2 B6517733 N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide CAS No. 931732-85-3

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B6517733
CAS No.: 931732-85-3
M. Wt: 279.29 g/mol
InChI Key: VALIGBIDFJQKHD-UHFFFAOYSA-N
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Description

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a chemical compound built on a 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring recognized for its significant potential in pharmaceutical and agrochemical research . This scaffold is a key intermediate in organic synthesis and is present in several commercially available drugs . Derivatives of 1,3,4-oxadiazole, particularly those with specific substitutions like the N-benzyl carboxamide group, are the subject of extensive investigation due to their broad spectrum of biological activities . Research into similar 1,3,4-oxadiazole carboxamide compounds has demonstrated promising in vitro antimicrobial properties, making this chemical class highly relevant for developing new agents to address the challenge of microbial resistance . Furthermore, structurally analogous compounds are being explored in other biochemical areas, including as selective inhibitors for specific enzyme targets such as SIRT2, which is implicated in cancer research . The compound is intended for use in laboratory research to further explore these mechanisms and applications. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-14(17-11-12-7-3-1-4-8-12)16-19-18-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALIGBIDFJQKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with phenyl isocyanate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted oxadiazole derivatives .

Scientific Research Applications

Anticancer Activity

The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole moiety have shown promising results in inhibiting the growth of CNS and renal cancer cell lines with growth inhibition percentages exceeding 90% in some cases .

A study highlighted the synthesis of several 1,3,4-oxadiazole derivatives that demonstrated significant antiproliferative activity against a range of cancer types including breast and leukemia cancers . The mechanism of action often involves the induction of apoptosis or cell cycle arrest in cancer cells.

Antimicrobial Properties

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has shown that derivatives with this structure can effectively inhibit strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Additionally, studies have explored the potential of these compounds as antitubercular agents. For example, certain oxadiazole derivatives have been identified to inhibit Mycobacterium bovis BCG effectively .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are well-documented. These compounds have been shown to reduce inflammation in various models, suggesting their potential as therapeutic agents for inflammatory diseases . Furthermore, some derivatives have demonstrated analgesic effects comparable to conventional pain relievers.

Synthetic Methodologies

The synthesis of this compound typically involves several innovative approaches:

Heterocyclic Synthesis Techniques

Recent advancements in synthetic methodologies include the use of palladium-catalyzed reactions and visible-light photoredox catalysis to facilitate the formation of oxadiazoles from readily available precursors . These methods not only improve yields but also allow for the incorporation of various substituents that enhance biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the pharmacological properties of oxadiazole derivatives. By systematically modifying different positions on the oxadiazole ring and evaluating their biological activities, researchers can identify key structural features that contribute to enhanced efficacy against specific diseases .

Case Studies and Findings

Study Findings Biological Activity
Kapoorr et al., 2023Synthesized various substituted oxadiazolesHigh anticancer activity against CNS and renal cancer cell lines
Dhumal et al., 2016Developed oxadiazole-thiazole-pyridine hybridsEffective against Mycobacterium bovis BCG
El-Din et al., 2020Investigated sulfonamide-containing oxadiazolesSignificant antiproliferative effects across multiple cancer types

These case studies illustrate the compound's versatility and efficacy across different biological contexts.

Mechanism of Action

The mechanism of action of N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt bacterial growth by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis. The translational regulator (CsrA) and the virulence regulator (Xoc3530) are two effective target proteins of this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Heteroaromatic Substitutions : Pyridinyl substituents (6c, 6d) improve solubility and may engage in additional π-π interactions with receptor residues .
  • Aliphatic Substitutions: The morpholino group in 6e increases hydrophilicity, which could reduce blood-brain barrier penetration compared to aromatic analogs .
GABAA/Benzodiazepine Receptor Affinity

Radioligand binding assays using [<sup>3</sup>H]flumazenil reveal significant differences in activity:

Compound Binding Affinity (Mean ± SD) Notes
6a High (data in triplicate) Phenyl substituent maximizes affinity
6d Moderate Methylpyridine reduces affinity vs. 6a
6c Moderate Steric hindrance from methyl group?

Mechanistic Insights :

  • The benzyl group in the target compound balances lipophilicity and steric bulk, optimizing receptor engagement .
  • Pyridinyl substituents (6c, 6d) may introduce steric clashes or alter electronic properties, reducing affinity compared to phenyl or benzyl groups .
Comparison with Non-GABA Targets

Other 1,3,4-oxadiazole-2-carboxamide derivatives exhibit diverse activities:

  • Immunosuppression: Compound 8g (N-(pyridin-4-yl)methyl) inhibits splenocyte proliferation, highlighting the scaffold's versatility .
  • Antimicrobial Activity : S-Substituted analogs (e.g., 5-benzyl-1,3,4-oxadiazole-2-thiol derivatives) show activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • HIV Integrase Inhibition: Raltegravir, a structurally complex analog, demonstrates how extended substituents (e.g., fluorobenzyl, pyrimidinone) redirect activity to viral targets .

Physicochemical and Analytical Characterization

Spectroscopic Data :

  • NMR : The target compound’s <sup>13</sup>C-NMR shows signals at δ 110–162 ppm, consistent with aromatic and oxadiazole carbons . Similar shifts are observed in 6a (δ 117–162 ppm) and 6c (δ 110–157 ppm) .
  • Mass Spectrometry : LC-MS data for 6a (m/z 415 [M+23]) and the target compound align with expected molecular weights .

Thermal Stability :

  • Derivatives with aromatic substituents (e.g., 6a, 6c) exhibit higher melting points (>200°C) compared to aliphatic analogs like 6e .

Biological Activity

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide (BPOC) is a compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, antifungal, and antiviral activities, supported by relevant data tables and research findings.

Anticancer Activity

BPOC has been studied for its potential as an anticancer agent. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action primarily involves the induction of apoptosis and cell cycle arrest.

Key Findings:

  • BPOC shows inhibitory effects on prostate, breast, and colon cancer cell lines. For instance, in vitro studies have demonstrated that BPOC can induce apoptosis in these cells, leading to reduced viability and proliferation rates.
  • A comparative study highlighted that BPOC had an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, indicating moderate potency .

Table 1: Anticancer Activity of BPOC Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Apoptosis induction
PC-3 (Prostate)10Cell cycle arrest
HCT116 (Colon)15Apoptosis and necrosis

Antibacterial Activity

BPOC also exhibits notable antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Studies suggest that BPOC may inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 2: Antibacterial Activity of BPOC

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus<25Strong
Escherichia coli<50Moderate
Bacillus cereus<30Strong

Antifungal and Antiviral Activities

In addition to its anticancer and antibacterial properties, BPOC has shown antifungal and antiviral activities.

Key Findings:

  • BPOC was effective against several fungal strains, including Candida albicans, with an MIC of 30 µg/mL .
  • Preliminary antiviral studies indicate potential efficacy against influenza virus strains, suggesting a novel mechanism that warrants further investigation .

Toxicity and Safety Profile

The safety profile of BPOC has been evaluated in various studies. It has been reported to exhibit low cytotoxicity across different cell lines, making it a promising candidate for further development in therapeutic applications.

Key Findings:

  • In vivo studies indicated no significant toxicity at therapeutic doses, with no adverse effects observed in animal models.
  • The compound's safety was further confirmed through acute toxicity tests which showed no lethality up to a dose of 2000 mg/kg.

Q & A

Q. Basic

  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%).
  • NMR : Confirm substituent integration (¹H NMR: aromatic protons at δ 7.2–8.1 ppm; ¹³C NMR: oxadiazole C=O at ~165 ppm).
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z ~444.42).
  • Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

What strategies can be employed to study the structure-activity relationship (SAR) of this compound in antiviral research?

Q. Advanced

  • Analog Synthesis : Modify benzyl/phenyl substituents (e.g., electron-withdrawing groups) to assess antiviral potency.
  • Docking Studies : Use AutoDock Vina to predict binding to viral integrases or proteases.
  • Free-Wilson Analysis : Quantify contributions of substituents to activity. For example, 5-phenyl groups enhance steric complementarity in HIV-1 integrase inhibition .

What are the stability considerations for storing this compound, and how should it be handled to prevent degradation?

Basic
Store the compound desiccated at -20°C in amber vials to avoid light/thermal degradation. Monitor stability via periodic HPLC. Handle with nitrile gloves and under fume hoods to minimize exposure. Hazard statements (e.g., P264) recommend post-handling handwashing to prevent dermal absorption .

How can computational methods be integrated with experimental data to predict the compound’s bioactivity?

Advanced
Combine QSAR models (e.g., CoMFA or Random Forest) with molecular dynamics simulations to predict ADMET properties and off-target effects. Validate predictions using in vitro assays (e.g., CYP450 inhibition). For instance, oxadiazole derivatives’ logP and polar surface area correlate with blood-brain barrier permeability .

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